molecular formula C20H14N2O3 B14798631 N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide

N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B14798631
M. Wt: 330.3 g/mol
InChI Key: MUNJTRRXAZPOCH-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acylation with 1-naphthylacetic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds like phthalimide share a similar core structure and have diverse applications.

    Naphthylacetamide derivatives: These compounds have similar functional groups and are used in various chemical and biological studies.

Uniqueness

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide is unique due to its specific combination of isoindoline and naphthylacetamide moieties, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H14N2O3/c23-18(12-14-8-5-7-13-6-1-2-9-15(13)14)21-22-19(24)16-10-3-4-11-17(16)20(22)25/h1-11H,12H2,(H,21,23)

InChI Key

MUNJTRRXAZPOCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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